4-chloro-N-cyclopentyl-3-nitrobenzamide
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Overview
Description
4-chloro-N-cyclopentyl-3-nitrobenzamide is an organic compound with the molecular formula C12H13ClN2O3. It is characterized by a benzamide core substituted with a chlorine atom at the 4-position, a nitro group at the 3-position, and a cyclopentyl group attached to the nitrogen atom of the amide. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopentyl-3-nitrobenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Activation of 4-chloro-3-nitrobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Addition of cyclopentylamine to the activated acid to form the amide bond.
- Purification of the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclopentyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Reduction: 4-chloro-N-cyclopentyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and cyclopentylamine.
Scientific Research Applications
4-chloro-N-cyclopentyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclopentyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
4-chloro-N-cyclopentyl-3-nitrobenzamide can be compared with other similar compounds, such as:
4-chloro-3-nitrobenzoic acid: Lacks the cyclopentyl group and has different reactivity and applications.
4-chloro-N-cyclopentylbenzamide: Lacks the nitro group, affecting its chemical and biological properties.
3-nitro-N-cyclopentylbenzamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-cyclopentyl-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-10-6-5-8(7-11(10)15(17)18)12(16)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZDMSAFALTDME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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